molecular formula C17H28ClN5O3 B3985207 N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride

Cat. No.: B3985207
M. Wt: 385.9 g/mol
InChI Key: RNTNPCBJLXRCFL-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of morpholine, nitro, and piperazine groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a suitable halogenated precursor with morpholine and piperazine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine and piperazine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted morpholine and piperazine compounds.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive intermediates that further influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
  • N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
  • N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine

Uniqueness

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3.ClH/c23-22(24)17-3-2-15(21-8-5-18-6-9-21)14-16(17)19-4-1-7-20-10-12-25-13-11-20;/h2-3,14,18-19H,1,4-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNPCBJLXRCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCN3CCOCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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